
4-bromo-N'-(4-tert-butyl-1,3-thiazol-2-yl)benzohydrazide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-bromo-N’-(4-tert-butyl-1,3-thiazol-2-yl)benzohydrazide is a chemical compound that belongs to the class of thiazole derivatives Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in their ring structure
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-bromo-N’-(4-tert-butyl-1,3-thiazol-2-yl)benzohydrazide typically involves the following steps:
Formation of the Thiazole Ring: The thiazole ring can be synthesized through the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides.
Introduction of the Bromine Atom: The bromine atom can be introduced via bromination reactions using bromine or N-bromosuccinimide (NBS) as the brominating agents.
Attachment of the Benzohydrazide Moiety: The benzohydrazide moiety can be attached through a condensation reaction between the thiazole derivative and benzohydrazide under acidic or basic conditions.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process.
Análisis De Reacciones Químicas
Types of Reactions
4-bromo-N’-(4-tert-butyl-1,3-thiazol-2-yl)benzohydrazide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, anhydrous conditions.
Substitution: Nucleophiles such as amines, thiols, or alkoxides, often in the presence of a base.
Major Products Formed
Oxidation: Formation of corresponding sulfoxides or sulfones.
Reduction: Formation of reduced thiazole derivatives.
Substitution: Formation of substituted thiazole derivatives with various functional groups.
Aplicaciones Científicas De Investigación
4-bromo-N’-(4-tert-butyl-1,3-thiazol-2-yl)benzohydrazide has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex thiazole derivatives.
Biology: Investigated for its potential antimicrobial and antifungal properties.
Medicine: Explored for its potential as a pharmacophore in drug design and development.
Industry: Utilized in the development of agrochemicals and dyes.
Mecanismo De Acción
The mechanism of action of 4-bromo-N’-(4-tert-butyl-1,3-thiazol-2-yl)benzohydrazide involves its interaction with specific molecular targets and pathways. The thiazole ring can interact with enzymes and receptors, potentially inhibiting their activity. The bromine atom and benzohydrazide moiety may enhance the compound’s binding affinity and specificity towards its targets.
Comparación Con Compuestos Similares
Similar Compounds
4-bromo-1,3-thiazole: Lacks the benzohydrazide moiety and tert-butyl group.
N-(4-tert-butyl-1,3-thiazol-2-yl)benzohydrazide: Lacks the bromine atom.
4-tert-butyl-1,3-thiazole: Lacks both the bromine atom and benzohydrazide moiety.
Uniqueness
4-bromo-N’-(4-tert-butyl-1,3-thiazol-2-yl)benzohydrazide is unique due to the combination of its functional groups, which confer distinct chemical reactivity and biological activity
Propiedades
Número CAS |
326004-29-9 |
|---|---|
Fórmula molecular |
C14H16BrN3OS |
Peso molecular |
354.27 g/mol |
Nombre IUPAC |
4-bromo-N'-(4-tert-butyl-1,3-thiazol-2-yl)benzohydrazide |
InChI |
InChI=1S/C14H16BrN3OS/c1-14(2,3)11-8-20-13(16-11)18-17-12(19)9-4-6-10(15)7-5-9/h4-8H,1-3H3,(H,16,18)(H,17,19) |
Clave InChI |
GMTQJWXXCAZJCS-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)C1=CSC(=N1)NNC(=O)C2=CC=C(C=C2)Br |
Solubilidad |
3.3 [ug/mL] (The mean of the results at pH 7.4) |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![{4-[2-(4-Methylphenyl)ethyl]phenyl}methanol](/img/structure/B14148132.png)
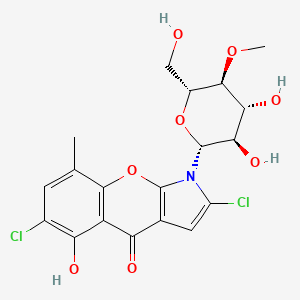
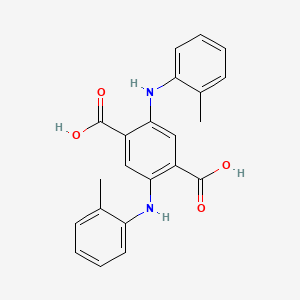
![2-Methyl-1-phenyl-3-{[2-(piperidin-1-yl)ethyl]sulfanyl}propan-1-one](/img/structure/B14148155.png)
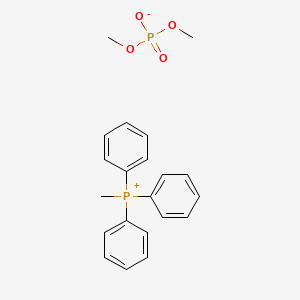
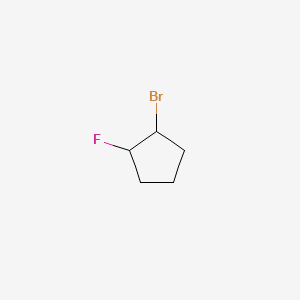

![4-({[3-(2,3-dihydro-1,4-benzodioxin-6-yl)-6-ethyl-4-oxo-4H-chromen-7-yl]oxy}methyl)-7-methoxy-2H-chromen-2-one](/img/structure/B14148177.png)
![1-[(2,4-Dichlorophenyl)methyl]pyrrolidine](/img/structure/B14148178.png)
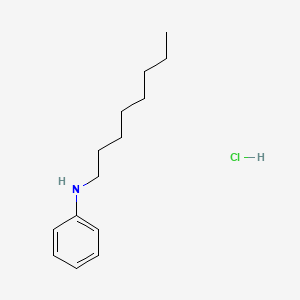
![N-[3-(Dimethylamino)propyl]glycine ethyl ester](/img/structure/B14148185.png)
![1-[4-(4-Phenylphthalazin-1-yl)piperazin-1-yl]propan-1-one](/img/structure/B14148191.png)
